

Spectroscopic Profile of Diethyl 2-((phenylamino)methylene)malonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Diethyl 2-((phenylamino)methylene)malonate</i>
Compound Name:	
Cat. No.:	B188736

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl 2-((phenylamino)methylene)malonate** (CAS No. 54535-22-7), a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

IUPAC Name: Diethyl 2-(anilinomethylidene)propanedioate
Synonyms: Diethyl 2-(anilinomethylidene)malonate
Molecular Formula: C₁₄H₁₇NO₄
Molecular Weight: 263.29 g/mol
Physical Form: Solid

Spectroscopic Data

The following sections present the key spectroscopic data for **Diethyl 2-((phenylamino)methylene)malonate**, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1.28	t	7.1	6H, 2 x -OCH ₂ CH ₃
4.17	q	7.1	4H, 2 x -OCH ₂ CH ₃
7.08 - 7.35	m	-	5H, Phenyl-H
8.51	d	13.9	1H, =CH-NH
10.95	d	13.9	1H, -NH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
14.7	-OCH ₂ CH ₃
59.5	-OCH ₂ CH ₃
91.6	=C(COOEt) ₂
116.9	Phenyl C-ortho
123.8	Phenyl C-para
129.2	Phenyl C-meta
140.7	Phenyl C-ipso
146.9	=CH-NH
165.6	C=O
169.3	C=O

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3250 - 3100	N-H stretching
3100 - 3000	Aromatic C-H stretching
2980 - 2850	Aliphatic C-H stretching
1710 - 1680	C=O stretching (ester)
1640 - 1620	C=C stretching
1600 - 1580	N-H bending
1500 - 1400	Aromatic C=C stretching
1250 - 1000	C-O stretching (ester)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
263	100	[M] ⁺ (Molecular Ion)
218	~60	[M - OEt] ⁺
190	~40	[M - COOEt] ⁺
144	~30	[M - 2 x COOEt + H] ⁺
117	~25	[C ₆ H ₅ NH=CH ₂] ⁺
77	~20	[C ₆ H ₅] ⁺

Experimental Protocols

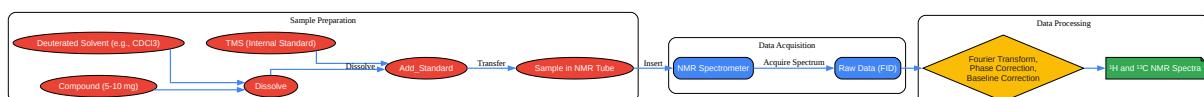
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

A solution of **Diethyl 2-((phenylamino)methylene)malonate** (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL). Tetramethylsilane (TMS) is added as an internal

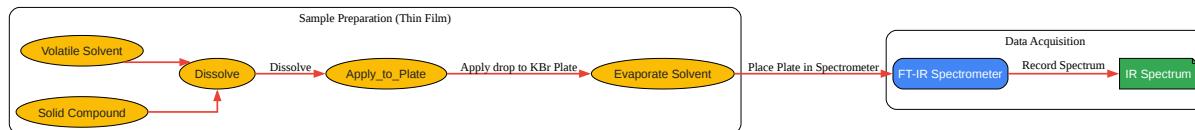
standard (0 ppm). The ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer.

FT-IR Spectroscopy

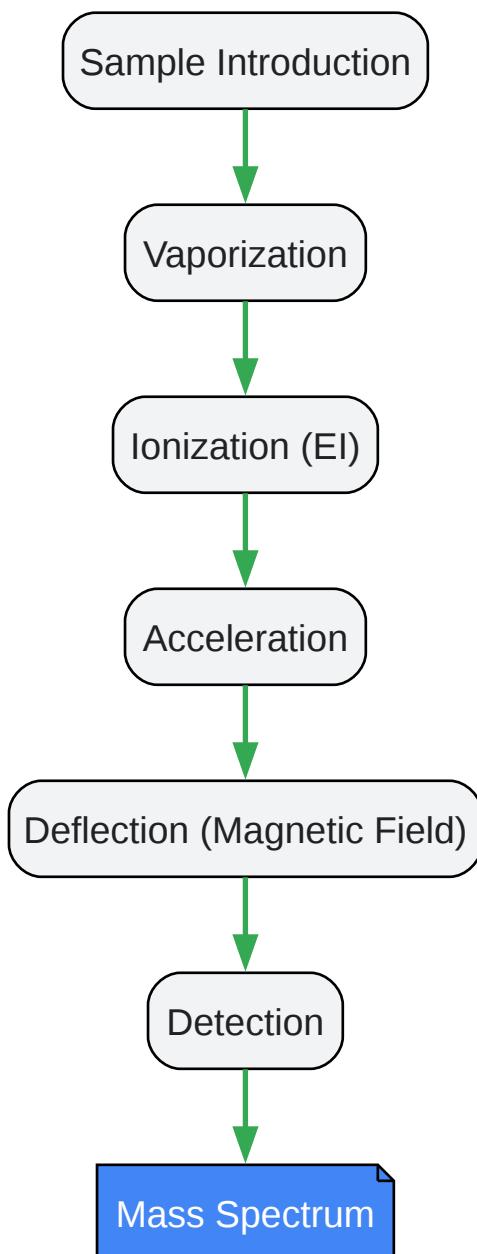

For solid samples, the thin solid film method is employed. A small amount of the compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a KBr plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.


Data Visualization

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.


[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR Spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry.

- To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 2-((phenylamino)methylene)malonate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188736#spectroscopic-data-of-diethyl-2-phenylamino-methylene-malonate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com